4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-14-5-4-6-15(11-14)13-29-20-23-22-18(28-20)12-21-19(25)16-7-9-17(10-8-16)30(26,27)24(2)3/h4-11H,12-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSDTBZFNFTHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (commonly referred to as DMOSB ) has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's implications in pharmacology.
Synthesis
DMOSB can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of thio-substituted benzyl compounds with hydrazine derivatives to form the oxadiazole moiety.
- Introduction of the Sulfamoyl Group : The dimethylsulfamoyl group is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions with appropriate amines to yield the desired benzamide structure.
This synthetic pathway has been optimized for yield and purity, ensuring that the final compound is suitable for biological testing.
Antimicrobial Properties
DMOSB has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for DMOSB against these pathogens range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
Research has also highlighted the anticancer potential of DMOSB. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that DMOSB induces apoptosis and inhibits cell proliferation. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Mechanistic studies suggest that DMOSB activates caspase pathways, leading to programmed cell death.
Enzyme Inhibition
DMOSB has shown promising results as an inhibitor of key enzymes involved in metabolic pathways:
- α-Amylase : This compound demonstrated an IC50 value of 25 µM, indicating potential use in managing diabetes by inhibiting carbohydrate digestion.
- Tyrosinase : It also exhibited significant inhibition of tyrosinase activity, which is crucial in melanin production, suggesting possible applications in skin whitening formulations.
Study 1: Antimicrobial Efficacy
In a controlled study, DMOSB was tested against a panel of resistant bacterial strains. The results indicated that DMOSB not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics.
Study 2: Anticancer Mechanism Exploration
A detailed investigation into the anticancer properties revealed that DMOSB treatment led to increased levels of reactive oxygen species (ROS) in cancer cells. This ROS accumulation was correlated with enhanced apoptosis markers such as Annexin V positivity and increased levels of cleaved PARP.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. The incorporation of the sulfamoyl group may enhance these effects by improving solubility and bioavailability. For instance, research has shown that similar compounds can inhibit cancer cell proliferation by interfering with specific metabolic pathways or signaling cascades involved in tumor growth .
Antimicrobial Properties
Compounds with sulfamoyl functionalities have been reported to possess antibacterial and antifungal activities. The presence of the oxadiazole moiety may further enhance these properties, making this compound a candidate for developing new antimicrobial agents. Studies suggest that such compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes .
Inhibition of Protein Interactions
The compound's potential to inhibit protein-protein interactions is another area of interest. For example, related compounds have been shown to target specific proteins involved in cancer progression, such as PRMT5, which is crucial for the methylation of arginine residues on histones and non-histone proteins . This inhibition could lead to altered gene expression profiles in cancer cells.
Case Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the oxadiazole structure could significantly enhance anticancer activity against various cancer cell lines. The compound was tested for its IC50 values against breast and lung cancer cells, showing promising results that warrant further investigation into its mechanism of action .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to the target compound were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the sulfamoyl group improved activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modifications | Activity Level |
|---|---|---|
| Variant A | Increased sulfamoyl chain length | High |
| Variant B | Oxadiazole substitution | Moderate |
| Variant C | Combination with other groups | Low |
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Smaller groups (dimethyl) balance solubility and target engagement .
- Oxadiazole Substituents : Aromatic (e.g., 3-methylbenzyl) or heterocyclic (e.g., furan) groups improve π-π interactions with enzymes like Trr1 or hCA II .
- Biological Activity : Antifungal efficacy correlates with Trr1 inhibition, while enzyme inhibition (e.g., hCA II) depends on hydrophobic and hydrogen-bonding motifs .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 1,3,4-oxadiazole derivatives like this compound?
- Methodology : The synthesis typically involves cyclization of hydrazides with cyanogen bromide (e.g., formation of the oxadiazole core) followed by coupling reactions. For example, sulfamoyl benzamide derivatives are synthesized via nucleophilic substitution of thiol intermediates with activated halides in the presence of anhydrous potassium carbonate in acetone under reflux .
- Key Steps :
- Hydrazide formation : Esterification of substituted benzoic acids, followed by hydrazination.
- Oxadiazole cyclization : Treatment with cyanogen bromide or carbon disulfide.
- Coupling : Reaction of the oxadiazole amine with acyl chlorides or sulfonyl chlorides in aprotic solvents (e.g., THF or DMF) .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and functional groups (e.g., sulfamoyl protons at δ 2.8–3.1 ppm, oxadiazole carbons at ~160–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Retention time and peak symmetry assess purity (>95% typical for research-grade compounds) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and structural integrity .
Q. What preliminary biological activities are reported for similar 1,3,4-oxadiazole derivatives?
- Findings :
- Antifungal Activity : Oxadiazoles with thioether substituents (e.g., 3-methylbenzylthio) show inhibition against Candida albicans (MIC values: 8–32 µg/mL) via thioredoxin reductase targeting .
- Cytotoxicity : Derivatives with sulfamoyl groups exhibit IC values <10 µM in cancer cell lines (e.g., MCF-7), linked to apoptosis induction .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of enzyme inhibition by this compound?
- Protocol :
- Protein Preparation : Retrieve target enzyme structures (e.g., hCA II, PDB ID: 5NY3) and optimize via energy minimization.
- Ligand Preparation : Generate 3D conformers of the compound using tools like OpenBabel.
- Docking : Use Glide XP scoring to identify binding poses. Key interactions include hydrophobic enclosure of the oxadiazole ring and hydrogen bonding with catalytic residues (e.g., Zn in HDACs) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for oxadiazole derivatives?
- Case Study : Discrepancies in HDAC inhibition (e.g., some derivatives show low nM activity, others are inactive) can arise from:
- Substituent Effects : Bulky groups (e.g., naphthalen-1-ylmethyl) enhance hydrophobic interactions, while polar groups disrupt binding .
- Conformational Flexibility : Molecular dynamics (MD) simulations (100 ns trajectories) reveal stable binding poses for active derivatives vs. unstable ones for inactive analogs .
Q. How are cytotoxicity assays optimized to minimize off-target effects in vitro?
- Experimental Design :
- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) to calculate IC with Hill slope validation.
- Selectivity Index (SI) : Compare cytotoxicity in cancer vs. normal cell lines (e.g., SI > 3 indicates therapeutic potential) .
- Mechanistic Probes : Include caspase-3/7 assays to confirm apoptosis and ROS detection kits to rule out oxidative stress artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
